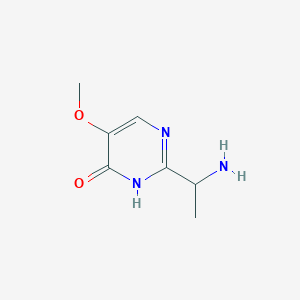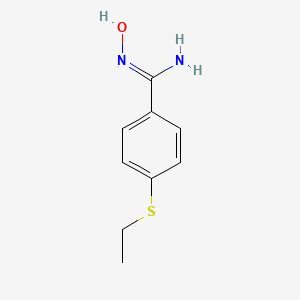
(Z)-4-(Ethylsulfanyl)-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: is an organic compound characterized by the presence of an ethylsulfanyl group and a hydroxybenzene carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene-1-carboximidamide as the core structure.
Ethylsulfanyl Group Introduction: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the benzene ring.
Industrial Production Methods: Industrial production of (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide may involve:
Batch Processing: Utilizing large-scale reactors to perform the nucleophilic substitution and hydroxylation reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of the imidamide group.
Functionalized Benzene Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing catalytic activity.
Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Biochemical Research: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Science: Potential incorporation into polymer backbones to impart specific properties.
Mechanism of Action
The mechanism by which (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulating biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
(Z)-4-(Methylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness:
- The presence of the ethylsulfanyl group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
- The hydroxybenzene carboximidamide moiety offers unique binding capabilities, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2OS/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
InChI Key |
NYNUVHFTRKISGK-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13315151.png)

![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
![1-[4-(Propan-2-YL)phenyl]ethane-1-thiol](/img/structure/B13315167.png)
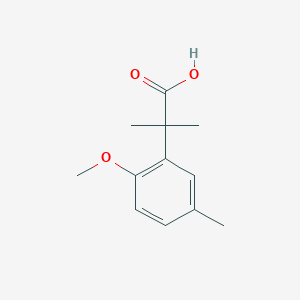
![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)
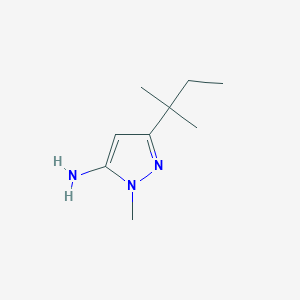

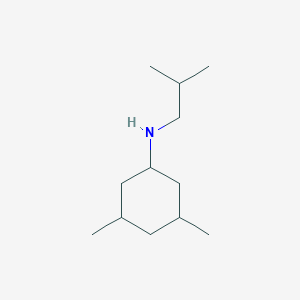

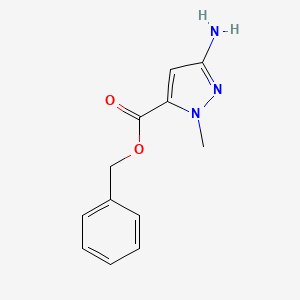
![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
